molecular formula C9H9FO3 B1310518 Methyl (3-fluoro-4-hydroxyphenyl)acetate CAS No. 79280-92-5

Methyl (3-fluoro-4-hydroxyphenyl)acetate

Cat. No. B1310518
CAS RN: 79280-92-5
M. Wt: 184.16 g/mol
InChI Key: AXONPFSLAZILIE-UHFFFAOYSA-N
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Description

“Methyl (3-fluoro-4-hydroxyphenyl)acetate” is a chemical compound that has gained considerable attention and interest in the field of pharmaceutical research due to its unique chemical structure and biological properties. It has a CAS number of 169339-41-7 .


Molecular Structure Analysis

The molecular formula of “Methyl (3-fluoro-4-hydroxyphenyl)acetate” is C9H9FO3 . Its molecular weight is 184.16 g/mol.


Physical And Chemical Properties Analysis

“Methyl (3-fluoro-4-hydroxyphenyl)acetate” has a predicted density of 1.346±0.06 g/cm3 . The boiling point is predicted to be 315.5±27.0 °C .

Scientific Research Applications

Synthesis and Biological Activities

  • Asymmetric Synthesis : Methyl (3-fluoro-4-hydroxyphenyl)acetate is used in asymmetric synthesis routes, exemplified by the synthesis of polysubstituted piperidines with potential biological relevance. These compounds are synthesized through a domino process involving allylic acetate rearrangement and stereoselective reactions, highlighting its utility in creating complex molecular structures with stereochemical control (Salgado et al., 2019).

  • Antimycobacterial Activity : Derivatives of methyl (3-fluoro-4-hydroxyphenyl)acetate have shown antimycobacterial activities. Specifically, certain phenyl-substituted derivatives have demonstrated good efficacy against isoniazid-resistant Mycobacterium tuberculosis, indicating its potential as a scaffold for developing new antimycobacterial agents (Ali & Yar, 2007).

  • Electrochemical Fluorination : Electrochemical methods have been developed for the fluorination of methyl(phenylthio)acetate derivatives, demonstrating the versatility of methyl (3-fluoro-4-hydroxyphenyl)acetate's related compounds in radiofluorination reactions. This process is significant for the synthesis of radiolabeled molecules for imaging and diagnostic purposes (Balandeh et al., 2017).

  • Natural Product Scaffold Utilization : Methyl (3-fluoro-4-hydroxyphenyl)acetate and its analogs are used as scaffolds in the generation of drug-like screening libraries. This application illustrates its role in medicinal chemistry for discovering compounds with potential therapeutic applications, even though specific activities against cancer or parasitic diseases were not observed in some libraries (Kumar et al., 2015).

  • Organotin(IV) Complexes : Functionalized derivatives of methyl (3-fluoro-4-hydroxyphenyl)acetate have been used to synthesize Schiff base organotin(IV) complexes with reported anticancer activities. These complexes exhibit a high degree of cytotoxicity against various human tumor cell lines, suggesting the compound's utility in developing metal-based anticancer drugs (Basu Baul et al., 2009).

  • Antitumor Activities : Certain derivatives synthesized from methyl (3-fluoro-4-hydroxyphenyl)acetate have shown selective antitumor activities, indicating its potential as a precursor in synthesizing novel compounds with therapeutic benefits against cancer (Jing, 2011).

Safety And Hazards

The safety data sheet suggests that personal protective equipment/face protection should be worn when handling “Methyl (3-fluoro-4-hydroxyphenyl)acetate”. It should be used only in a well-ventilated area and contact with skin, eyes, or clothing should be avoided .

properties

IUPAC Name

methyl 2-(3-fluoro-4-hydroxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXONPFSLAZILIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (3-fluoro-4-hydroxyphenyl)acetate

CAS RN

79280-92-5
Record name methyl 2-(3-fluoro-4-hydroxyphenyl)acetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 2.0 g of 3-fluoro-4-hydroxybenzeneacetic acid, 10 ml of methyl alcohol and 1 ml of concentrated sulfuric acid is heated at reflux temperature for 23.5 hours. The cooled solution is diluted with water and extracted with methylene chloride. The organic layer is washed with water, saturated sodium bicarbonate, water and saturated sodium chloride; dried and concentrated in vacuo. The residue is purified by column chromatography (silica gel:25% ethyl acetate/hexane) to give 1.9 g of the desired product.
Quantity
2 g
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10 mL
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1 mL
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Synthesis routes and methods II

Procedure details

A solution of (3-fluoro-4-hydroxy-phenyl)-acetic acid (1.0 g, 5.87 mmol) in methanol (20 mL) was treated with a catalytic amount of sulfuric acid. The reaction was heated at 120° C. for 6 h. At this time, the reaction was concentrated in vacuo. Flash chromatography (Merck Silica gel 60, 230-400 mesh, 50/50 hexanes/ethyl acetate) afforded (3-fluoro-4-hydroxy-phenyl)-acetic acid methyl ester (1.05 g, 97.6%) as a white solid: mp 34-36° C.: EI-HRMS m/e calcd for C9H9FO3 (M+) 184.0535, found 184.0533.
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1 g
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20 mL
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Synthesis routes and methods III

Procedure details

2-(3-Fluoro-4-hydroxyphenyl)acetic acid (1.0 g, 5.88 mmol) was diluted with THF:MeOH (3:1) (10 mL) followed by the addition of TMSCHN2 (5.88 ml, 11.8 mmol). After stirring for 1 hour, the reaction was quenched with 2N HCl and diluted with DCM. The layers were separated and the organic layer was dried over MgSO4, filtered and concentrated. The material was purified by silica gel chromatography, eluting with hexanes:ethyl acetate (2:1) to yield methyl 2-(3-fluoro-4-hydroxyphenyl)acetate (700 mg, 64.7% yield) as a clear oil.
Quantity
1 g
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THF MeOH
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10 mL
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5.88 mL
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Synthesis routes and methods IV

Procedure details

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